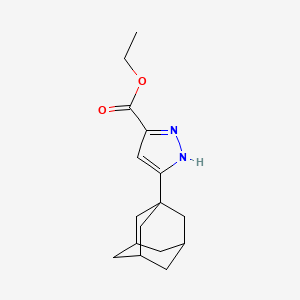
ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate
Descripción general
Descripción
The compound “ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate” is a derivative of adamantane, which is a type of diamondoid and a cage-like structure composed of three cyclohexane rings . Adamantane derivatives have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate” were not found, there are general methods for synthesizing adamantane derivatives. For instance, one method involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be complex due to the cage-like structure of adamantane. The structure of a related compound, “ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate”, has been determined using crystallographic methods .
Chemical Reactions Analysis
Adamantane derivatives can participate in various chemical reactions. For example, a study on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into their noncovalent interactions based on crystallographic and QTAIM analysis .
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is a chemical compound that has been explored for its antiviral properties, particularly against the smallpox vaccine virus. A study by Moiseev et al. (2012) synthesized new adamantane derivatives, including this compound, to evaluate their antiviral activity. The study found high anti-smallpox activity for a closely related compound, ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, indicating the potential of adamantane derivatives in antiviral research Moiseev et al., 2012.
Noncovalent Interactions in Adamantane Derivatives
Another study by El-Emam et al. (2020) focused on the noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine. The research provided insights into the molecular structure and interactions of these compounds using crystallographic analysis and quantum theory. Such understanding is crucial for the design of new compounds with specific properties El-Emam et al., 2020.
Structural and Molecular Modeling Studies
Research on adamantane derivatives also extends to their structural analysis and molecular modeling. For instance, Zhao and Wang (2023) conducted a study on ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, another derivative, to understand its structure and properties through X-ray diffraction and density functional theory (DFT) calculations. Such studies contribute to the broader understanding of the physical and chemical properties of adamantane-containing compounds, which could be applied to ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate Zhao & Wang, 2023.
Applications in Material Science
The research on adamantane derivatives also finds relevance in material science and engineering. For example, the synthesis and characterization of new coordination polymers using adamantane-based ligands, as discussed in the work by Cheng et al. (2017), showcase the versatility of these compounds in creating complex structures with potential applications in catalysis, drug delivery, and more Cheng et al., 2017.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(1-adamantyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-15(19)13-6-14(18-17-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h6,10-12H,2-5,7-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXUEEFAAHZGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177149 | |
| Record name | Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate | |
CAS RN |
847955-97-9 | |
| Record name | Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847955-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



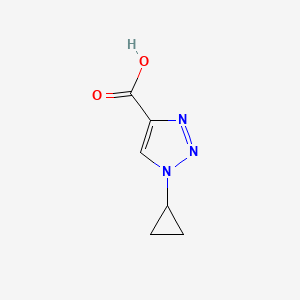
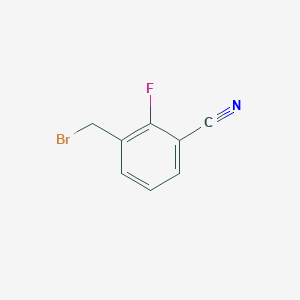
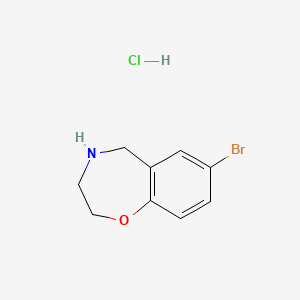
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
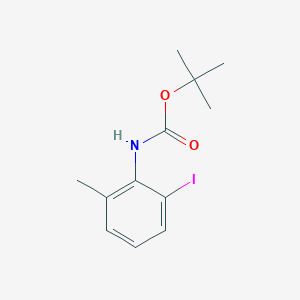
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
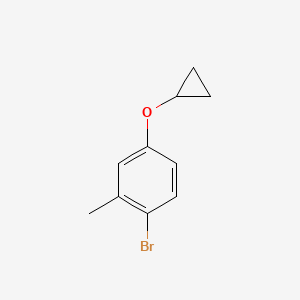
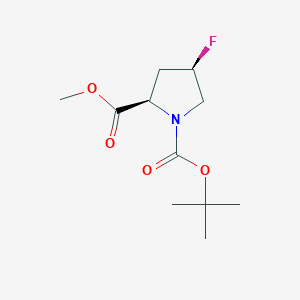
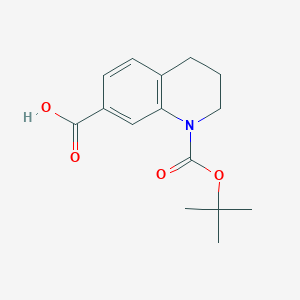
![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)